Superior In Vivo Potency in 5-HT1A Agonist Activity vs. Buspirone and Flesinoxan
Eptapirone fumarate (F-11440) demonstrates markedly greater in vivo potency as a 5-HT1A agonist compared to its closest analogs. In rat models, it was found to be 30- to 60-fold more potent than buspirone and 4- to 20-fold more potent than flesinoxan in exerting agonist activity at pre- and postsynaptic receptors. This was measured by its ability to decrease hippocampal extracellular serotonin (5-HT) levels and to increase plasma corticosterone levels, respectively [1][2]. This substantial potency advantage is a key differentiator for research applications.
| Evidence Dimension | In Vivo 5-HT1A Agonist Potency (Fold Difference) |
|---|---|
| Target Compound Data | 1 (Reference) |
| Comparator Or Baseline | Buspirone: 30- to 60-fold less potent; Flesinoxan: 4- to 20-fold less potent |
| Quantified Difference | 30-60x vs. Buspirone; 4-20x vs. Flesinoxan |
| Conditions | In vivo rat model; measured by decrease in hippocampal extracellular 5-HT and increase in plasma corticosterone |
Why This Matters
This demonstrates a clear potency advantage, ensuring robust and significant biological responses at lower doses, which is critical for minimizing compound usage and potential off-target effects in animal models.
- [1] Koek, W., Patoiseau, J.-F., Assié, M.-B., Cosi, C., Kleven, M. S., Dupont-Passelaigue, E., ... & Colpaert, F. C. (1998). F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential. Journal of Pharmacology and Experimental Therapeutics, 287(1), 266-283. View Source
- [2] Ace Therapeutics. (n.d.). Eptapirone fumarate Product Specification Sheet (Cat. No. SMD826). View Source
